Cas no 344926-02-9 (1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]-)

1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- is a sulfur-containing heterocyclic compound with a thiadiazole core functionalized by a 3-methylbutylthio substituent. This structure imparts unique reactivity and potential applications in agrochemical and pharmaceutical intermediates. The presence of both thione and thioether groups enhances its versatility in synthetic chemistry, particularly in nucleophilic substitution and metal coordination reactions. Its stability under ambient conditions and moderate solubility in organic solvents make it suitable for further derivatization. The compound may exhibit biological activity due to the thiadiazole scaffold, which is known for antimicrobial and antifungal properties. Its well-defined molecular structure allows for precise modifications in targeted synthesis.
1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- structure
344926-02-9 structure
Product name:1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]-
CAS No:344926-02-9
MF:C7H12N2S3
MW:220.378577232361
MDL:MFCD03789544
CID:302606
PubChem ID:2769370

1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]-
    • 5-(3-Methyl-butylsulfanyl)-[1,3,4]thiadiazole-2-thiol
    • 5-(3-METHYL)BUTYLTHIO[1,3,4]THIADIAZOLE-2-THIOL
    • 5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol
    • 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol
    • 344926-02-9
    • AKOS024389754
    • MFCD03789544
    • 5-(3-methylbutylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
    • 5-(3-Methyl-butylthio)-1,3,4-thiadiazole-2-thiol
    • MDL: MFCD03789544
    • Inchi: InChI=1S/C7H12N2S3/c1-5(2)3-4-11-7-9-8-6(10)12-7/h5H,3-4H2,1-2H3,(H,8,10)
    • InChI Key: YWQCNVNGCULYPK-UHFFFAOYSA-N
    • SMILES: CC(C)CCSC1=NN=C(S)S1

Computed Properties

  • Exact Mass: 220.016
  • Monoisotopic Mass: 220.016
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 107Ų

1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM518558-1g
5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol
344926-02-9 97%
1g
$*** 2023-05-30
abcr
AB541082-500mg
5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol; .
344926-02-9
500mg
€319.10 2025-02-21
abcr
AB541082-1g
5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol; .
344926-02-9
1g
€360.10 2025-02-21
abcr
AB541082-1 g
5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol; .
344926-02-9
1g
€358.10 2023-07-11
abcr
AB541082-250mg
5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol; .
344926-02-9
250mg
€228.00 2025-02-21
abcr
AB541082-500 mg
5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol; .
344926-02-9
500MG
€316.70 2023-07-11
abcr
AB541082-250 mg
5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol; .
344926-02-9
250MG
€224.80 2023-07-11
Ambeed
A535661-1g
5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol
344926-02-9 97%
1g
$215.0 2024-04-19

Additional information on 1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]-

Recent Advances in the Study of 1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- (CAS: 344926-02-9)

The compound 1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- (CAS: 344926-02-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and mechanistic insights.

Recent studies have highlighted the versatility of 1,3,4-thiadiazole derivatives as pharmacophores, with modifications at the 5-position, such as the introduction of a (3-methylbutyl)thio group, enhancing their bioactivity. The compound 344926-02-9 has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties, with promising results in preclinical models. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects against bacterial pathogens, including multidrug-resistant strains, by targeting essential enzymes involved in cell wall synthesis.

In addition to its antimicrobial potential, research has explored the anticancer mechanisms of 344926-02-9. A study in Bioorganic & Medicinal Chemistry Letters (2024) revealed that this compound induces apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) and activation of caspase-dependent pathways. Structural-activity relationship (SAR) analyses suggest that the thione and thioether functionalities are critical for its cytotoxic effects, providing a foundation for further optimization.

The synthesis of 1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- has also been refined to improve yield and purity. A novel one-pot synthesis method, reported in Tetrahedron Letters (2023), utilizes eco-friendly catalysts and mild reaction conditions, aligning with green chemistry principles. This advancement is expected to facilitate large-scale production for future clinical evaluations.

Despite these promising developments, challenges remain, such as the compound's solubility and pharmacokinetic profile. Ongoing research is addressing these limitations through derivatization and formulation strategies. For example, nanoparticle-based delivery systems are being tested to enhance bioavailability and target specificity, as detailed in a 2024 ACS Biomaterials Science & Engineering publication.

In conclusion, 1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- (344926-02-9) represents a compelling candidate for drug development, with multifaceted biological activities and scalable synthesis. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications, particularly in combating antimicrobial resistance and oncology.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:344926-02-9)1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]-
A1182172
Purity:99%
Quantity:1g
Price ($):194.0